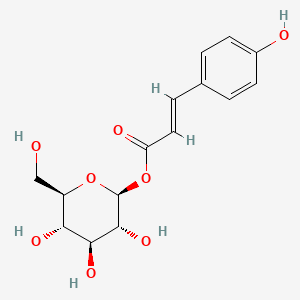

1-O-(4-Coumaroyl)-beta-D-glucose

説明

“1-O-(4-Coumaroyl)-beta-D-glucose” is a compound that is derived from the esterification of an hydroxycinnamic acid and 1 L - (−)-quinic acid . It is functionally related to a 4-coumaric acid and a cinnamoyl-CoA .

Synthesis Analysis

The synthesis of “1-O-(4-Coumaroyl)-beta-D-glucose” involves the central phenylpropanoid pathway by acyl activating enzymes (AAEs) known as 4-coumaroyl-CoA ligases (4CLs) . These enzymes convert different hydroxycinnamic acids into the corresponding CoA thioesters .

Molecular Structure Analysis

The molecular structure of “1-O-(4-Coumaroyl)-beta-D-glucose” is complex. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA . It is a conjugate acid of a 4-coumaroyl-CoA (4-) .

Chemical Reactions Analysis

The chemical reactions involving “1-O-(4-Coumaroyl)-beta-D-glucose” are part of the central phenylpropanoid pathway . The reactions involve the formation of caffeoyl-CoA and coumaroyl-CoA .

科学的研究の応用

Antioxidant and Cytoprotective Effects

The p-Coumaroyl moiety in 1-O-(4-Coumaroyl)-beta-D-glucose has been found to play a significant role in the antioxidant and cytoprotective effects of flavonoid glycosides . It enhances the possibility of electron-transfer and hydrogen-atom-transfer-based multi-pathways, and also enhances the likelihood of Fe-chelating . This makes it a potential approach for improving the antioxidant and cytoprotective effects of flavonoid glycosides in mesenchymal stem cell implantation therapy .

Neuroprotective Effects

Compounds bearing a p-Coumaroyl moiety, such as apigenin-7-O-beta-D-(6’'-p-coumaroyl)-glucopyranoside, have been reported to exhibit neuroprotective effects in experimental ischemic stroke models .

Inhibition of Neuroinflammation

Tiliroside, a compound bearing a 6’'-O-p-coumaroyl moiety, has been reported to inhibit neuroinflammation .

Inhibition of Acute Inflammation

Tiliroside has also been reported to inhibit acute inflammation .

Anthocyanin Glucosylation

In carnation petals, an acyl-glucose, 1-O-beta-D-vanillyl-glucose, acts as the donor molecule in the glucosyl transfer reaction at the 5 position of anthocyanin . This glucosylation reaction is catalyzed by the enzymes acyl-glucose–dependent anthocyanin 5(7)-O-glucosyltransferase (AA5GT and AA7GT) .

Reactive Oxygen Species Scavenging

Compounds bearing a p-Coumaroyl moiety can scavenge hydroxyl radicals (OH) and superoxide anion radicals (O2), and neutralize active oxygen species such as hydrogen peroxide (H2O2) or singlet oxygen (1O2) . As a result, they can prevent radical reactions instigated by these reactive oxygen species, including lipid peroxidation, protein oxidation, and oxidative damage to nucleic acids .

将来の方向性

作用機序

Target of Action

The primary target of 1-O-(4-Coumaroyl)-beta-D-glucose is the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT) which plays a central role in the biosynthesis of lignin, a complex organic polymer that provides structural support to plant cells . HCT is involved in the formation of coumaroyl shikimate and the conversion of caffeoyl shikimate to caffeoyl CoA .

Mode of Action

1-O-(4-Coumaroyl)-beta-D-glucose interacts with its target by transferring hydroxycinnamoyl units like cinnamoyl, 4-coumaroyl, caffeoyl, feruloyl, and sinapoyl moieties from an activating residue such as coenzyme A or glucose to an acceptor molecule . This interaction results in the formation of complex structures or “decorations” on the acceptor molecule .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . It is also part of the flavonoid biosynthesis pathway . The compound is converted to 5-CQA via 1-O-p-coumaroyl-glucose and 1-O-caffeoyl-glucose .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-O-(4-Coumaroyl)-beta-D-glucose are not readily available, it is known that the compound is generated in nature from phenylalanine, which is converted by PAL to trans-cinnamate. Trans-cinnamate is then hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .

Result of Action

The action of 1-O-(4-Coumaroyl)-beta-D-glucose leads to the formation of myriad natural products found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids .

Action Environment

The biosynthesis of secondary metabolites like 1-O-(4-Coumaroyl)-beta-D-glucose may differ between plant species due to the difference in the nature of the plant. The profile of secondary metabolites also differs between plant species. Plants growing under different environments and conditions also show differences in the metabolite profile .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNCQKUYZOSARM-QVLXMGEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-(4-Coumaroyl)-beta-D-glucose | |

CAS RN |

7139-64-2 | |

| Record name | beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)